Cas no 89220-51-9 (1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene)
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene Chemical and Physical Properties
Names and Identifiers
-
- 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
- 1-(1-BROMOMETHYL-VINYL)-4-CHLORO-BENZENE
- Benzene,1-[1-(bromomethyl)ethenyl]-4-chloro-
- Benzene,1-[1-(bromomethyl)ethenyl]-4-chloro
- AKOS015965991
- 4-chloro-alpha-bromomethylstyrene
- DTXSID70460197
- p-chloro-alpha-bromomethyl styrene
- WLHYINHUIIECRI-UHFFFAOYSA-N
- SCHEMBL991358
- 89220-51-9
- EN300-1898370
- 1-[1-(bromomethyl)ethenyl]-4-chlorobenzene
- (3R,4R)-BENZYL4-(TERT-BUTOXYCARBONYLAMINO)-3-HYDROXYPIPERIDINE-1-CARBOXYLATE
-
- MDL: MFCD09031922
- Inchi: 1S/C9H8BrCl/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5H,1,6H2
- InChI Key: WLHYINHUIIECRI-UHFFFAOYSA-N
- SMILES: BrCC(=C)C1C=CC(=CC=1)Cl
Computed Properties
- Exact Mass: 229.95000
- Monoisotopic Mass: 229.94979g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: 4.1
- Topological Polar Surface Area: 0Ų
Experimental Properties
- PSA: 0.00000
- LogP: 3.74810
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene Customs Data
- HS CODE:2903999090
- Customs Data:
China Customs Code:
2903999090Overview:
2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019087039-1g |
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 1g |
$400.00 | 2023-08-31 | |
| Enamine | EN300-1898370-1g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 1g |
$986.0 | 2023-09-18 | |
| Enamine | EN300-1898370-5g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 5g |
$2858.0 | 2023-09-18 | |
| Enamine | EN300-1898370-10g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 10g |
$4236.0 | 2023-09-18 | |
| Enamine | EN300-1898370-0.05g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 0.05g |
$229.0 | 2023-09-18 | |
| Enamine | EN300-1898370-0.1g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 0.1g |
$342.0 | 2023-09-18 | |
| Enamine | EN300-1898370-0.25g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 0.25g |
$487.0 | 2023-09-18 | |
| Enamine | EN300-1898370-0.5g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 0.5g |
$768.0 | 2023-09-18 | |
| Enamine | EN300-1898370-1.0g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 1g |
$986.0 | 2023-06-01 | |
| Enamine | EN300-1898370-2.5g |
1-(3-bromoprop-1-en-2-yl)-4-chlorobenzene |
89220-51-9 | 95% | 2.5g |
$1931.0 | 2023-09-18 |
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene Related Literature
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Li-Hua Gan,Rui Wu,Jian-Lei Tian,Patrick W. Fowler Phys. Chem. Chem. Phys., 2017,19, 419-425
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Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
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Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
Additional information on 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene
Research Brief on 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (CAS: 89220-51-9): Recent Advances and Applications
1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (CAS: 89220-51-9) is a halogenated aromatic compound that has garnered significant attention in recent years due to its versatile applications in medicinal chemistry, organic synthesis, and materials science. This research brief synthesizes the latest findings on this compound, focusing on its synthetic pathways, biological activities, and potential industrial applications. The compound's unique structural features, including the bromoalkene and chlorophenyl moieties, make it a valuable intermediate for the development of pharmaceuticals and agrochemicals.
Recent studies have explored the synthetic optimization of 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene, with a focus on improving yield and selectivity. A 2023 publication in the Journal of Organic Chemistry demonstrated a novel palladium-catalyzed coupling reaction that achieved a 92% yield under mild conditions, significantly reducing the formation of byproducts. This advancement is particularly relevant for large-scale production, where efficiency and cost-effectiveness are critical. Additionally, the compound's role as a precursor in the synthesis of bioactive molecules has been highlighted, with several research groups utilizing it to develop inhibitors targeting key enzymes in inflammatory and oncogenic pathways.
In the realm of biological applications, 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene has shown promise as a building block for anticancer agents. A 2024 study published in Bioorganic & Medicinal Chemistry Letters reported its incorporation into a series of hybrid molecules that exhibited potent activity against breast cancer cell lines (IC50 values ranging from 1.2 to 3.8 μM). The researchers attributed this activity to the compound's ability to modulate reactive oxygen species (ROS) levels and induce apoptosis. Furthermore, its derivatives have been investigated for antimicrobial properties, with some demonstrating efficacy against multidrug-resistant bacterial strains.
Beyond pharmaceuticals, this compound has found utility in materials science. Its incorporation into polymer backbones has been shown to enhance thermal stability and flame retardancy, as evidenced by a 2023 ACS Applied Materials & Interfaces study. The bromine and chlorine atoms contribute to these properties, making it a candidate for use in high-performance coatings and electronic materials. However, challenges remain in optimizing its environmental footprint, as halogenated compounds often raise concerns regarding persistence and toxicity.
In conclusion, 1-(3-Bromoprop-1-en-2-yl)-4-chlorobenzene (CAS: 89220-51-9) represents a multifaceted compound with growing importance across multiple disciplines. Ongoing research aims to expand its applications while addressing synthetic and environmental challenges. Future directions may include the development of greener synthetic routes and the exploration of its mechanistic roles in biological systems. This brief underscores the compound's potential to bridge gaps between chemical synthesis and practical applications in healthcare and technology.
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